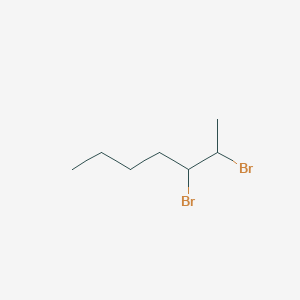

2,3-Dibromoheptane

説明

BenchChem offers high-quality 2,3-Dibromoheptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromoheptane including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

21266-88-6 |

|---|---|

分子式 |

C7H14Br2 |

分子量 |

257.99 g/mol |

IUPAC名 |

2,3-dibromoheptane |

InChI |

InChI=1S/C7H14Br2/c1-3-4-5-7(9)6(2)8/h6-7H,3-5H2,1-2H3 |

InChIキー |

JEFHWRMJALOCDT-UHFFFAOYSA-N |

正規SMILES |

CCCCC(C(C)Br)Br |

製品の起源 |

United States |

physical and chemical properties of 2,3-Dibromoheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-dibromoheptane, a vicinal dibromoalkane. The information contained herein is intended to support research and development activities by providing key data on its characteristics, synthesis, and analysis.

Core Physical and Chemical Properties

2,3-Dibromoheptane is a halogenated hydrocarbon with the molecular formula C₇H₁₄Br₂.[1][2] Its structure consists of a seven-carbon heptane (B126788) chain with bromine atoms attached to the second and third carbon atoms. The presence of two stereocenters at these positions implies the existence of four possible stereoisomers (two pairs of enantiomers).

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 2,3-dibromoheptane.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄Br₂ | [1][2] |

| Molecular Weight | 257.99 g/mol | [1][2] |

| Boiling Point | 221.814 °C at 760 mmHg | [3] |

| Density | 1.507 g/cm³ | [3] |

| Refractive Index | 1.494 | [3] |

| Flash Point | 92.513 °C | [3] |

| Vapor Pressure | 0.156 mmHg at 25°C | [3] |

| CAS Number | 21266-88-6 | [1][2] |

Chemical Reactivity and Stability

As a vicinal dibromide, 2,3-dibromoheptane exhibits reactivity characteristic of alkyl halides. It can undergo elimination reactions in the presence of a strong base to form a mixture of bromoalkenes and dienes. Nucleophilic substitution reactions are also possible, though hindered compared to primary alkyl halides. The compound should be stored in a cool, dry place away from strong bases and oxidizing agents to ensure stability.

Experimental Protocols

While specific experimental literature for 2,3-dibromoheptane is not abundant, its synthesis can be reliably achieved through the electrophilic addition of bromine to hept-2-ene. The following is a generalized protocol based on established methods for the bromination of alkenes.[4][5][6][7][8]

Synthesis of 2,3-Dibromoheptane via Bromination of Hept-2-ene

Materials:

-

Hept-2-ene

-

Liquid Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)

-

5% Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve hept-2-ene in an equal volume of anhydrous dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add an equimolar amount of liquid bromine, dissolved in a small amount of dichloromethane, from the dropping funnel. The characteristic red-brown color of bromine should disappear as it reacts.[6] Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove any unreacted bromine and HBr.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent using a rotary evaporator to yield crude 2,3-dibromoheptane.

Purification

The crude product can be purified by vacuum distillation.

-

Set up a distillation apparatus for vacuum distillation.

-

Carefully distill the crude product under reduced pressure.

-

Collect the fraction corresponding to the boiling point of 2,3-dibromoheptane.

Analytical Characterization

The structure and purity of the synthesized 2,3-dibromoheptane can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the protons on the carbon atoms bearing the bromine atoms (C2 and C3). The signals for the methyl and methylene (B1212753) groups of the heptyl chain will appear in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show signals for the seven carbon atoms. The carbons bonded to the electronegative bromine atoms (C2 and C3) will be shifted downfield compared to the other aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic C-H stretching and bending vibrations for the alkane backbone. A strong absorption band in the region of 500-700 cm⁻¹ would be indicative of the C-Br stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2,3-dibromoheptane (257.99 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₇₉ and Br₈₁ will be observed for the molecular ion and bromine-containing fragments.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2,3-dibromoheptane.

References

- 1. 2,3-Dibromoheptane | C7H14Br2 | CID 12835653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. heptane, 2,3-dibromo- [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgosolver.com [orgosolver.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Synthesis of 2,3-Dibromoheptane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis methods for 2,3-dibromoheptane, a vicinal dibromide with applications in organic synthesis and as a potential building block in the development of novel chemical entities. The core of this document focuses on the electrophilic addition of bromine to hept-2-ene, detailing the reaction mechanism, stereochemical outcomes, and experimental protocols.

Core Synthesis Pathway: Electrophilic Addition of Bromine to Hept-2-ene

The most direct and widely utilized method for the synthesis of 2,3-dibromoheptane is the electrophilic addition of molecular bromine (Br₂) to hept-2-ene. This reaction proceeds readily and is a classic example of halogenation of an alkene. The reaction involves the breaking of the π-bond of the alkene and the formation of two new carbon-bromine single bonds on adjacent carbons.

Reaction Mechanism

The addition of bromine to an alkene is a stereospecific reaction that proceeds via a cyclic bromonium ion intermediate. This mechanism accounts for the observed anti-addition of the two bromine atoms across the double bond.

Step 1: Formation of the Bromonium Ion The electron-rich π-bond of the hept-2-ene attacks a bromine molecule, inducing a dipole in the Br-Br bond. This leads to the formation of a three-membered ring intermediate known as a bromonium ion, with the expulsion of a bromide ion (Br⁻).

Step 2: Nucleophilic Attack by the Bromide Ion The bromide ion, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion from the side opposite to the bridging bromine atom. This backside attack results in the opening of the bromonium ion ring and the formation of the vicinal dibromide with the two bromine atoms in an anti configuration.

Stereochemistry of the Reaction

The stereochemical outcome of the bromination of hept-2-ene is dependent on the geometry of the starting alkene (E or Z isomer). The anti-addition mechanism dictates the relative stereochemistry of the two chiral centers formed at C2 and C3.

-

Bromination of (E)-hept-2-ene: The anti-addition of bromine to the trans alkene results in the formation of the threo diastereomer, which is a racemic mixture of (2R,3S)-2,3-dibromoheptane and (2S,3R)-2,3-dibromoheptane.

-

Bromination of (Z)-hept-2-ene: The anti-addition of bromine to the cis alkene results in the formation of the erythro diastereomer, which is a racemic mixture of (2R,3R)-2,3-dibromoheptane and (2S,3S)-2,3-dibromoheptane.

Experimental Protocols

Method 1: Bromination of Hept-2-ene with Molecular Bromine

Materials:

-

Hept-2-ene (E or Z isomer)

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (aqueous, saturated)

-

Sodium bicarbonate (NaHCO₃) solution (aqueous, saturated)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve hept-2-ene (1.0 eq) in an anhydrous solvent such as dichloromethane or carbon tetrachloride.

-

Cool the solution in an ice bath to 0 °C with stirring.

-

Slowly add a solution of bromine (1.0 eq) in the same solvent from the dropping funnel. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene. The addition should be controlled to maintain the temperature below 5-10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes and then warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. The reddish-brown color should completely disappear.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude 2,3-dibromoheptane can be purified by vacuum distillation to yield the pure product.

Quantitative Data Summary

Due to the lack of specific literature data for the synthesis of 2,3-dibromoheptane, the following table presents typical data for the bromination of analogous alkenes to provide an expected range for reaction parameters and yields.

| Starting Alkene | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Cyclohexene | Br₂ | CCl₄ | 0 - RT | 1 | >95 | Generic textbook procedure |

| Stilbene | Br₂ | Acetic Acid | RT | 0.5 | 90-95 | [1] |

| 1-Octene | Br₂ | CH₂Cl₂ | 0 | 1 | ~90 | General expectation |

Safety Precautions

-

Bromine (Br₂) is a highly toxic, corrosive, and volatile substance. All manipulations involving bromine should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

Dichloromethane and carbon tetrachloride are hazardous solvents. They are suspected carcinogens and should be handled with care in a fume hood.

-

The reaction can be exothermic. Proper temperature control is crucial to avoid side reactions and ensure safety.

This guide provides a foundational understanding for the synthesis of 2,3-dibromoheptane. Researchers should consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any experimental work. Further optimization of the reaction conditions may be necessary to achieve high yields and purity for this specific compound.

References

An In-depth Technical Guide to 2,3-Dibromoheptane: Structural Formula, Isomers, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromoheptane, a vicinal dihalogenated alkane, serves as a valuable building block in organic synthesis. Its utility is underscored by the presence of two chiral centers, giving rise to a set of stereoisomers that can be selectively synthesized to influence the stereochemical outcome of subsequent reactions. This technical guide provides a comprehensive overview of the structural formula of 2,3-dibromoheptane, a detailed exploration of its isomers, and a discussion of the stereospecific synthesis via the bromination of hept-2-ene. Experimental protocols and key physical property data are also presented to aid researchers in the practical application of this compound.

Structural Formula and Isomerism

The structural formula of 2,3-dibromoheptane is C7H14Br2. The molecule contains a seven-carbon chain with bromine atoms attached to the second and third carbon atoms. The presence of two chiral centers at C2 and C3 gives rise to four possible stereoisomers.

The stereoisomers of 2,3-dibromoheptane can be categorized into two pairs of enantiomers, which are diastereomers of each other. These pairs are often referred to by the relative stereochemical descriptors erythro and threo.

-

Erythro isomers: The two bromine atoms are on the same side in a Fischer projection. This corresponds to the (2R, 3S) and (2S, 3R) configurations.

-

Threo isomers: The two bromine atoms are on opposite sides in a Fischer projection. This corresponds to the (2R, 3R) and (2S, 3S) configurations.

The relationship between these isomers is a critical consideration in stereoselective synthesis, as their distinct three-dimensional arrangements can lead to different reactivities and biological activities in derived products.

Visualization of Isomeric Relationships

The stereochemical relationships between the isomers of 2,3-dibromoheptane, arising from the bromination of (E)- and (Z)-hept-2-ene, can be visualized as follows:

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C7H14Br2 | |

| Molecular Weight | 257.99 g/mol | [1][2] |

| Boiling Point | 221.8 °C at 760 mmHg | [3][4] |

| Density | 1.507 g/cm³ | [3][4] |

| Refractive Index | 1.494 | [3][4] |

Stereospecific Synthesis

The synthesis of 2,3-dibromoheptane is most commonly achieved through the electrophilic addition of bromine (Br2) to hept-2-ene. This reaction is highly stereospecific, proceeding via an anti-addition mechanism. The stereochemistry of the starting alkene directly determines the stereochemistry of the resulting dibromide.

-

Bromination of (E)-hept-2-ene yields the threo pair of enantiomers, (2R,3R)- and (2S,3S)-2,3-dibromoheptane.

-

Bromination of (Z)-hept-2-ene yields the erythro pair of enantiomers, (2R,3S)- and (2S,3R)-2,3-dibromoheptane.

Experimental Protocol: Synthesis of threo-2,3-Dibromoheptane

This protocol details the synthesis of the threo isomers of 2,3-dibromoheptane from (E)-hept-2-ene.

Materials:

-

(E)-Hept-2-ene

-

Bromine (Br2)

-

Dichloromethane (B109758) (CH2Cl2), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask equipped with a magnetic stir bar and a dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve (E)-hept-2-ene in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

-

In a dropping funnel, prepare a solution of bromine in dichloromethane.

-

Add the bromine solution dropwise to the stirred solution of (E)-hept-2-ene. The characteristic red-brown color of bromine should disappear as it reacts. The addition should be controlled to maintain a low reaction temperature.

-

Once the addition is complete and the bromine color persists, indicating the reaction is finished, allow the mixture to stir for an additional 15-20 minutes in the ice bath.

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the bromine color disappears completely.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude threo-2,3-dibromoheptane.

Purification:

The crude product can be purified by fractional distillation under reduced pressure. The diastereomeric purity can be assessed by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Experimental Workflow

The general workflow for the synthesis and purification of 2,3-dibromoheptane is outlined below.

Conclusion

2,3-Dibromoheptane is a versatile chemical intermediate with significant potential in stereoselective synthesis. Understanding the distinct properties and synthetic pathways of its stereoisomers is crucial for its effective application in research and development. The provided technical guide offers a foundational understanding of its structure, isomerism, and a practical approach to its synthesis, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences. Further research to fully characterize the physical and spectroscopic properties of the individual stereoisomers would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Stereoisomers and Chirality of 2,3-Dibromoheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers and chirality of 2,3-dibromoheptane. It covers the theoretical basis of its stereochemistry, presents a framework for the physical properties of its isomers, and details plausible experimental protocols for its synthesis and separation based on established chemical principles.

Introduction to the Stereochemistry of 2,3-Dibromoheptane

2,3-Dibromoheptane is a halogenated alkane with the chemical formula C₇H₁₄Br₂. The presence of two chiral centers at the second and third carbon atoms (C2 and C3) gives rise to stereoisomerism. A molecule with 'n' chiral centers can have a maximum of 2ⁿ stereoisomers. For 2,3-dibromoheptane, with n=2, there are 2² = 4 possible stereoisomers.

These four stereoisomers exist as two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is that of diastereomers. Unlike enantiomers, which have identical physical properties except for the direction in which they rotate plane-polarized light, diastereomers have distinct physical properties, such as different boiling points, melting points, and solubilities. This difference is the basis for their separation.

The four stereoisomers of 2,3-dibromoheptane are:

-

(2R,3R)-2,3-dibromoheptane

-

(2S,3S)-2,3-dibromoheptane

-

(2R,3S)-2,3-dibromoheptane

-

(2S,3R)-2,3-dibromoheptane

The (2R,3R) and (2S,3S) isomers are enantiomers of each other. Similarly, the (2R,3S) and (2S,3R) isomers constitute another pair of enantiomers. Any other pairing, for instance (2R,3R) and (2R,3S), are diastereomers.

Data Presentation: Physicochemical Properties of Stereoisomers

| Stereoisomer | Configuration | Boiling Point (°C) | Specific Rotation ([α]D) | Relationship |

| 1 | (2R,3R) | TBD | TBD (+) | Enantiomer of 2 |

| 2 | (2S,3S) | TBD | TBD (-) | Enantiomer of 1 |

| 3 | (2R,3S) | TBD' | TBD (+/-) | Enantiomer of 4 |

| 4 | (2S,3R) | TBD' | TBD (-/+) | Enantiomer of 3 |

TBD: To Be Determined experimentally. TBD and TBD' are expected to be different values. The signs for specific rotation are illustrative.

Experimental Protocols

The following sections describe detailed methodologies for the synthesis and separation of the stereoisomers of 2,3-dibromoheptane, adapted from established procedures for similar vicinal dibromides.

Synthesis of a Diastereomeric Mixture of 2,3-Dibromoheptane

A mixture of the stereoisomers of 2,3-dibromoheptane can be synthesized by the bromination of (E)- or (Z)-hept-2-ene. The stereochemistry of the starting alkene will determine the ratio of the diastereomeric pairs produced. For instance, the anti-addition of bromine to an alkene is a well-established mechanism.

Materials:

-

(E)-hept-2-ene or (Z)-hept-2-ene

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium thiosulfate (B1220275) solution (aqueous)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (E)-hept-2-ene (1 equivalent) in dichloromethane.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add a solution of bromine (1 equivalent) in dichloromethane from the dropping funnel to the stirred solution of the alkene. The characteristic reddish-brown color of bromine should disappear upon addition.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0°C.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2,3-dibromoheptane as a mixture of stereoisomers.

Separation of Diastereomers

Due to their different physical properties, the diastereomeric pairs of 2,3-dibromoheptane can be separated by fractional distillation or column chromatography.

Method 1: Fractional Distillation

-

Set up a fractional distillation apparatus with a vacuum jacketed column packed with a suitable material (e.g., Raschig rings) to ensure high separation efficiency.

-

Carefully heat the crude mixture of 2,3-dibromoheptane under reduced pressure.

-

Collect the fractions at different boiling points. The lower-boiling diastereomeric pair will distill first, followed by the higher-boiling pair.

-

Analyze the collected fractions by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the purity of each diastereomeric pair.

Method 2: Column Chromatography

-

Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a hexane/ethyl acetate (B1210297) gradient).

-

Load the crude mixture of 2,3-dibromoheptane onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify and combine those containing the pure diastereomers.

-

Remove the solvent from the combined fractions to obtain the separated diastereomeric pairs.

Resolution of Enantiomers

The separation of enantiomers (a process known as resolution) requires a chiral environment. This is typically achieved by reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers, which can then be separated.

Materials:

-

A separated pair of enantiomers of 2,3-dibromoheptane (e.g., the (2R,3R) and (2S,3S) mixture)

-

A chiral resolving agent (e.g., a chiral amine like (R)-(-)-1-phenylethylamine for a derivative of the dibromide, or use of a chiral stationary phase in HPLC).

-

Appropriate solvents for reaction and separation.

Procedure using Chiral HPLC:

-

Select a suitable chiral stationary phase (CSP) column for high-performance liquid chromatography (HPLC). The choice of column will depend on the specific properties of the 2,3-dibromoheptane isomers.

-

Dissolve the separated diastereomeric pair (now a racemic mixture of two enantiomers) in a suitable mobile phase solvent.

-

Inject the sample onto the chiral HPLC column.

-

The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

-

Collect the separated enantiomers as they elute from the column.

-

Analyze the purity of each enantiomer using a polarimeter to measure the specific rotation.

Visualizations

The following diagrams illustrate the relationships between the stereoisomers of 2,3-dibromoheptane and a general workflow for their synthesis and separation.

Caption: Stereoisomeric relationships of 2,3-dibromoheptane.

Caption: Experimental workflow for synthesis and separation.

An In-depth Technical Guide to the Stereoisomers of 2,3-Dibromoheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromoheptane, a halogenated alkane with the molecular formula C₇H₁₄Br₂, is a chiral molecule exhibiting stereoisomerism due to the presence of two chiral centers at positions 2 and 3 of the heptane (B126788) chain. Understanding the distinct spatial arrangements and resulting properties of these isomers is crucial for applications in organic synthesis, materials science, and drug development, where stereochemistry often dictates molecular interactions and biological activity. This technical guide provides a comprehensive overview of the IUPAC nomenclature, stereochemical relationships, and general synthetic and separation strategies for the stereoisomers of 2,3-dibromoheptane.

Stereoisomers of 2,3-Dibromoheptane

2,3-Dibromoheptane possesses two chiral centers at carbon atoms C2 and C3. As the substituents on these two carbons are not identical (a methyl group and a hydrogen on C2, and a butyl group and a hydrogen on C3), there are no meso compounds. The number of possible stereoisomers is therefore 2ⁿ, where n is the number of chiral centers. For 2,3-dibromoheptane, this results in 2² = 4 distinct stereoisomers.

These four stereoisomers exist as two pairs of enantiomers. The IUPAC nomenclature, including the Cahn-Ingold-Prelog (R/S) designation for each stereoisomer, is as follows:

-

(2R,3R)-2,3-dibromoheptane

-

(2S,3S)-2,3-dibromoheptane

-

(2R,3S)-2,3-dibromoheptane

-

(2S,3R)-2,3-dibromoheptane

The relationship between these isomers is illustrated in the diagram below. The (2R,3R) and (2S,3S) isomers are enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between any other pairing (e.g., (2R,3R) and (2R,3S)) is diastereomeric.

Data Presentation

Table 1: Physical Properties of 2,3-Dibromoheptane (Mixture of Isomers)

| Property | Value |

| Molecular Formula | C₇H₁₄Br₂ |

| Molecular Weight | 257.99 g/mol |

| Boiling Point | 221.8 °C at 760 mmHg[1] |

| Density | 1.507 g/cm³[1] |

| Refractive Index | 1.494[1] |

| CAS Number | 21266-88-6[2][3][4] |

Table 2: Expected Physicochemical Property Relationships of 2,3-Dibromoheptane Stereoisomers

| Property | Enantiomers ((2R,3R) vs (2S,3S) and (2R,3S) vs (2S,3R)) | Diastereomers ((2R,3R) vs (2R,3S), etc.) |

| Boiling Point | Identical | Different |

| Melting Point | Identical | Different |

| Density | Identical | Different |

| Refractive Index | Identical | Different |

| Solubility (in achiral solvents) | Identical | Different |

| Specific Rotation | Equal in magnitude, opposite in sign | Different |

Experimental Protocols

Detailed experimental protocols for the stereoselective synthesis and separation of 2,3-dibromoheptane isomers are not explicitly documented. However, general methodologies for the synthesis of vicinal dibromides and the separation of their stereoisomers can be applied.

Synthesis of 2,3-Dibromoheptane

A common method for the synthesis of 2,3-dibromoheptane is the electrophilic addition of bromine (Br₂) to hept-2-ene. The stereochemical outcome of this reaction is dependent on the geometry of the starting alkene.

-

From (E)-hept-2-ene: Anti-addition of bromine to (E)-hept-2-ene will yield a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromoheptane (the anti products).

-

From (Z)-hept-2-ene: Anti-addition of bromine to (Z)-hept-2-ene will yield a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromoheptane (the syn products).

General Experimental Workflow for Bromination of Hept-2-ene:

References

CAS number and molecular weight of 2,3-Dibromoheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromoheptane is a halogenated alkane with the chemical formula C₇H₁₄Br₂. As a vicinal dibromide, its chemical properties are of interest in synthetic organic chemistry. While specific applications in drug development are not widely documented, the introduction of bromine atoms into organic molecules can significantly influence their physicochemical and biological properties, a strategy sometimes employed in medicinal chemistry. This guide provides a summary of the known properties of 2,3-Dibromoheptane, a general experimental protocol for its synthesis, and a discussion of the potential, albeit underexplored, relevance of such compounds in a pharmaceutical context.

Core Data Presentation

The fundamental physicochemical properties of 2,3-Dibromoheptane are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 21266-86-6 | [1][2][3] |

| Molecular Formula | C₇H₁₄Br₂ | [1][3] |

| Molecular Weight | 257.99 g/mol | [3] |

| IUPAC Name | 2,3-dibromoheptane | [3] |

| Canonical SMILES | CCCCC(C(C)Br)Br | [3] |

| Density | 1.507 g/cm³ (Predicted) | [1] |

| Boiling Point | 221.8 °C at 760 mmHg (Predicted) | [1] |

| Refractive Index | 1.494 (Predicted) | [1] |

| Flash Point | 92.5 °C (Predicted) | [1] |

Experimental Protocols

General Synthesis of 2,3-Dibromoheptane via Bromination of 2-Heptene (B165337)

Materials:

-

2-Heptene (can be a mixture of (E)- and (Z)-isomers)

-

Liquid Bromine (Br₂)

-

An inert solvent (e.g., dichloromethane, carbon tetrachloride)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, separatory funnel)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a fume hood, dissolve 2-heptene in an equal volume of an inert solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the flask in an ice bath.

-

Bromine Addition: Slowly add an equimolar amount of liquid bromine, dissolved in the same inert solvent, to the stirred solution of 2-heptene via the dropping funnel. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.[4][5] The addition should be dropwise to control the exothermic reaction.

-

Reaction Completion: Continue stirring the reaction mixture at 0-5 °C for 1-2 hours, or until the bromine color has completely faded, indicating the consumption of the reactants.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a 5% sodium bicarbonate solution to remove any unreacted bromine and hydrogen bromide, followed by a wash with water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude 2,3-dibromoheptane can be purified by vacuum distillation to yield the final product.

Stereochemistry: The addition of bromine to an alkene is a stereospecific anti-addition.[4][5][6] This means that the two bromine atoms add to opposite faces of the double bond. Therefore, the reaction of (E)-2-heptene will yield the (2R,3S)- and (2S,3R)-enantiomers (a meso compound if the substituents were identical), while the reaction of (Z)-2-heptene will produce the (2R,3R)- and (2S,3S)-enantiomers (a racemic mixture).[4][6]

Visualizations

Logical Relationship: Synthesis of 2,3-Dibromoheptane

The following diagram illustrates the general workflow for the synthesis of 2,3-Dibromoheptane from 2-heptene.

Caption: General workflow for the synthesis of 2,3-Dibromoheptane.

Signaling Pathway: Hypothetical Role in Drug Development

As there is no specific information on the biological activity or signaling pathways of 2,3-Dibromoheptane, a hypothetical diagram is presented to illustrate the general concept of how a bromoalkane might be investigated in a drug development context.

Caption: Hypothetical preclinical investigation pathway for a novel compound.

Discussion for Drug Development Professionals

The inclusion of halogens, particularly bromine, in drug candidates can modulate various properties such as lipophilicity, metabolic stability, and binding affinity to target proteins.[7] Bromoalkanes, in a broader sense, are utilized as intermediates in the synthesis of more complex pharmaceutical agents.[7] They can introduce specific functional groups that are crucial for the desired pharmacological activity.[7]

However, it is important to note that many halogenated hydrocarbons, including bromoalkanes, can exhibit toxicity.[7] Potential toxic effects can include damage to the liver and kidneys.[7] Therefore, any consideration of incorporating such moieties into drug candidates would necessitate thorough toxicological evaluation.

Currently, there is no publicly available research that specifically investigates the biological activity, pharmacological profile, or potential therapeutic applications of 2,3-Dibromoheptane. Its primary relevance to drug development professionals would likely be as a chemical intermediate or as a reference compound in toxicological studies of halogenated alkanes. Further research would be required to ascertain if this specific compound possesses any unique biological properties of therapeutic interest.

References

- 1. heptane, 2,3-dibromo- | 21266-88-6 [chemnet.com]

- 2. 2,3-dibromoheptane [stenutz.eu]

- 3. 2,3-Dibromoheptane | C7H14Br2 | CID 12835653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ladykeanecollege.edu.in [ladykeanecollege.edu.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Bromoethane Supplier [qiji-chem.com]

Thermodynamic Properties of Vicinal Dibromoalkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of vicinal dibromoalkanes. These compounds, characterized by bromine atoms on adjacent carbon atoms, are not only important intermediates in organic synthesis but also find relevance in various industrial applications. Understanding their thermodynamic behavior is crucial for process optimization, reaction design, and for predicting their environmental fate and transport. This document summarizes key quantitative data, details experimental and computational methodologies for their determination, and provides visualizations of fundamental molecular interactions.

Core Thermodynamic Data

The thermodynamic properties of vicinal dibromoalkanes are influenced by factors such as molecular weight, branching, and conformational isomerism. The gauche and anti conformations, arising from rotation around the carbon-carbon single bond bearing the bromine atoms, have distinct energy levels that impact the overall thermodynamic parameters of the bulk substance.

Below are tables summarizing the available quantitative thermodynamic data for a selection of vicinal dibromoalkanes. All data is for 298.15 K and 1 bar unless otherwise specified.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°)

| Compound Name | Chemical Formula | State | ΔfH° (kJ/mol) |

| 1,2-Dibromoethane (B42909) | C₂H₄Br₂ | Gas | -38.3 ± 0.6 |

| 1,2-Dibromoethane | C₂H₄Br₂ | Liquid | -80.3 ± 1.2[1] |

| 1,2-Dibromopropane | C₃H₆Br₂ | Gas | -71.6 |

| 1,2-Dibromopropane | C₃H₆Br₂ | Liquid | -113.6[2] |

| 1,2-Dibromobutane | C₄H₈Br₂ | Gas | -91.6 |

| 1,2-Dibromobutane | C₄H₈Br₂ | Liquid | -142.1[1] |

| 2,3-Dibromobutane | C₄H₈Br₂ | Gas | -102.0 |

| 2,3-Dibromobutane | C₄H₈Br₂ | Liquid | -139.6[1] |

| 1,2-Dibromo-2-methylpropane | C₄H₈Br₂ | Gas | -113.3 |

| 1,2-Dibromo-2-methylpropane | C₄H₈Br₂ | Liquid | -156.6[1] |

Table 2: Standard Molar Entropy (S°) and Heat Capacity (Cp)

| Compound Name | Chemical Formula | State | S° (J/mol·K) | Cp (J/mol·K) |

| 1,2-Dibromoethane | C₂H₄Br₂ | Liquid | - | 134.7[3] |

| 1,2-Dibromopropane | C₃H₆Br₂ | Liquid | - | 172.8[4] |

| 1,2-Dibromobutane | C₄H₈Br₂ | Gas | 364.5 (Ideal Gas) | 160.2 (Ideal Gas) |

| 1,2-Dibromobutane | C₄H₈Br₂ | Liquid | 295.7 | 188.0 |

Table 3: Gibbs Free Energy of Formation (ΔfG°)

The standard Gibbs free energy of formation can be calculated from the standard enthalpy of formation (ΔfH°) and the standard molar entropy (S°) using the Gibbs-Helmholtz equation: ΔfG° = ΔfH° - TΔS°. Due to the limited availability of standard molar entropy data for vicinal dibromoalkanes in the liquid state, experimental ΔfG° values are not widely reported. However, they can be estimated using computational methods.

Conformational Analysis

A critical aspect of the thermodynamics of vicinal dibromoalkanes is the rotational isomerism around the C-C bond connecting the two brominated carbons. This gives rise to different spatial arrangements of the bromine atoms, primarily the anti and gauche conformers.

-

Anti Conformer: The bromine atoms are positioned 180° apart with respect to the C-C bond axis. This conformation is generally the most stable due to minimized steric hindrance between the bulky bromine atoms.

-

Gauche Conformer: The bromine atoms are positioned at a dihedral angle of approximately 60° to each other. This conformation experiences greater steric repulsion and is therefore higher in energy than the anti conformer.

The energy difference between these conformers influences the equilibrium population of each, which in turn affects the bulk thermodynamic properties of the substance.

The energy difference (ΔE) between the anti and gauche conformers for 1,2-dibromoethane in the gas phase is approximately 1.2-1.7 kcal/mol. For butane, the energy difference between the anti and gauche conformers is about 0.9 kcal/mol.[5][6][7] This energy difference dictates the equilibrium constant (K) for the conformational interchange, with the lower-energy anti conformer being more populated at equilibrium, especially at lower temperatures.

Experimental and Computational Methodologies

The determination of the thermodynamic properties of vicinal dibromoalkanes relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

1. Calorimetry for Enthalpy of Formation (ΔfH°)

-

Principle: Calorimetry directly measures the heat absorbed or released during a chemical reaction. For determining the enthalpy of formation, combustion calorimetry is a common method. The heat of combustion is measured, and then Hess's Law is applied to calculate the enthalpy of formation.

-

Experimental Workflow:

-

A precisely weighed sample of the vicinal dibromoalkane is placed in a bomb calorimeter.

-

The bomb is sealed, pressurized with excess pure oxygen, and submerged in a known quantity of water in an insulated container.

-

The sample is ignited, and the temperature change of the surrounding water is meticulously recorded.

-

The heat capacity of the calorimeter system (calorimeter constant) is determined separately using a standard substance with a known heat of combustion (e.g., benzoic acid).

-

The heat of combustion of the sample is calculated from the temperature change and the calorimeter constant.

-

The standard enthalpy of formation is then calculated using the heats of formation of the combustion products (CO₂, H₂O, and Br₂).

-

2. Spectroscopy for Conformational Analysis

-

Principle: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can be used to determine the relative populations of different conformers. The temperature dependence of the spectral features allows for the determination of the enthalpy and entropy differences between the conformers.

-

NMR Spectroscopy:

-

The NMR spectrum of the vicinal dibromoalkane is recorded at various temperatures.

-

The vicinal proton-proton coupling constants (³JHH) are temperature-dependent because they are a weighted average of the coupling constants of the individual conformers.

-

By analyzing the change in coupling constants with temperature, the relative populations of the anti and gauche conformers at each temperature can be determined.

-

A van't Hoff plot (ln(K) vs 1/T) can then be used to extract the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers.

-

-

Raman Spectroscopy:

-

The Raman spectra of the vicinal dibromoalkane are recorded in the liquid and solid phases at different temperatures.

-

Certain vibrational modes are characteristic of either the anti or gauche conformer.

-

By analyzing the intensity of these characteristic bands as a function of temperature, the equilibrium constant for the conformational change can be determined, allowing for the calculation of the enthalpy difference.

-

Computational Chemistry

-

Principle: Quantum mechanical calculations, such as ab initio and Density Functional Theory (DFT) methods, can be employed to predict the thermodynamic properties of molecules. These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule.

-

Methodology:

-

The geometries of the different conformers of the vicinal dibromoalkane are optimized to find the lowest energy structures.

-

Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections.

-

The electronic energies, along with the thermal corrections, are used to calculate the enthalpy, entropy, and Gibbs free energy of formation.

-

By calculating the energies of the individual elements in their standard states, the standard enthalpy of formation of the compound can be determined.

-

Conclusion

The thermodynamic properties of vicinal dibromoalkanes are fundamental to understanding their chemical behavior. The data and methodologies presented in this guide provide a valuable resource for researchers and professionals working with these compounds. The interplay between conformational isomerism and bulk thermodynamic properties highlights the importance of considering molecular structure in detail when predicting and interpreting chemical and physical processes. Further experimental and computational studies on a wider range of vicinal dibromoalkanes will continue to refine our understanding of these important chemical entities.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. bdmaee.net [bdmaee.net]

- 3. Ethane, 1,2-dibromo- [webbook.nist.gov]

- 4. Propane, 1,2-dibromo- [webbook.nist.gov]

- 5. 3.7 Conformations of Other Alkanes - Organic Chemistry | OpenStax [openstax.org]

- 6. fiveable.me [fiveable.me]

- 7. Furman Chemistry 120: Organic / Gauche and Anti Conformers [furmanchm120.pbworks.com]

A Technical Guide to the Theoretical and Experimental Boiling Point of 2,3-Dibromoheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and experimental boiling points of 2,3-dibromoheptane. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who require accurate physical property data and a thorough understanding of the methodologies used to obtain them. This document outlines a detailed experimental protocol for boiling point determination and presents a comparative analysis with a theoretically predicted value derived from the Joback group contribution method.

Data Presentation: Boiling Point of 2,3-Dibromoheptane

The following table summarizes the quantitative data for the experimental and theoretically predicted boiling points of 2,3-dibromoheptane.

| Parameter | Value (°C) | Value (K) | Method |

| Experimental Boiling Point | 221.814[1] | 494.964 | Standard laboratory measurement at 760 mmHg[1] |

| Estimated Experimental Boiling Point | 224.92 | 498.07 | Estimation |

| Theoretical Boiling Point | 225.54 | 498.69 | Joback Method |

Theoretical Boiling Point Prediction: The Joback Method

The boiling point of an organic compound is fundamentally influenced by its molecular structure, which dictates the strength of intermolecular forces such as van der Waals forces and dipole-dipole interactions.[2][3] For halogenated alkanes like 2,3-dibromoheptane, the presence of bromine atoms increases the molecular weight and polarizability, leading to stronger intermolecular attractions and a higher boiling point compared to the parent alkane.[2][3]

The Joback method, a group contribution technique, is a widely used approach for predicting the normal boiling point of organic compounds from their molecular structure alone. This method assumes that the boiling point is a function of the sum of contributions from the various functional groups within the molecule.

The formula for the Joback method is as follows:

Tb (K) = 198.2 + Σ(NiTb,i)

Where:

-

Tb is the normal boiling point in Kelvin.

-

Ni is the number of occurrences of group i.

-

Tb,i is the contribution of group i to the boiling point.

To apply this to 2,3-dibromoheptane (CH3-CH(Br)-CH(Br)-CH2-CH2-CH2-CH3), we first identify the constituent groups and their contributions:

| Group | Chemical Formula | Number of Occurrences (Ni) | Contribution (Tb,i) | Total Contribution |

| Methyl | -CH3 | 2 | 23.58 | 47.16 |

| Methylene | -CH2- | 3 | 22.88 | 68.64 |

| Brominated Methine | >CH-Br | 2 | 40.84 | 81.68 |

| Total | 197.48 |

Substituting the total contribution into the Joback formula:

Tb (K) = 198.2 + 197.48 = 495.68 K

Converting to Celsius:

Tb (°C) = 495.68 - 273.15 = 222.53 °C

This calculated theoretical boiling point is in close agreement with the experimentally determined value.

Experimental Protocol: Boiling Point Determination

The following is a detailed methodology for the experimental determination of the boiling point of a liquid organic compound such as 2,3-dibromoheptane using the micro-reflux method. This method is suitable for small sample volumes.

Materials:

-

Sample of 2,3-dibromoheptane

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Clamp and stand

Procedure:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of 2,3-dibromoheptane into the small test tube.

-

Capillary Tube Insertion: Insert the capillary tube into the test tube with the open end submerged in the liquid and the sealed end protruding above the liquid surface.

-

Apparatus Assembly: Securely clamp the test tube in the heating apparatus. Suspend the thermometer in the test tube, ensuring the thermometer bulb is positioned close to the opening of the capillary tube but not touching the sides or bottom of the test tube.

-

Heating: Begin heating the apparatus gradually.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Equilibrium: Continue gentle heating until a steady and continuous stream of bubbles is observed. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

-

Boiling Point Reading: Record the temperature at which the continuous stream of bubbles is maintained. This temperature is the boiling point of the liquid.

-

Cooling and Confirmation: Remove the heat source and allow the apparatus to cool. The boiling point can be confirmed by noting the temperature at which the liquid is drawn back into the capillary tube.

Visualizations

The following diagrams illustrate the relationship between theoretical and experimental approaches to boiling point determination and the workflow of the experimental procedure.

References

Application Notes and Protocols: The Reactivity of 2,3-Dibromoheptane in the Context of Grignard Reagent Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes address the reaction of 2,3-dibromoheptane with magnesium, a process often mistakenly assumed to lead to the formation of a stable Grignard reagent. As a vicinal dihalide, 2,3-dibromoheptane undergoes a facile elimination reaction in the presence of magnesium, yielding primarily unsaturated hydrocarbons such as heptenes and heptynes. This document elucidates the underlying chemical principles, provides detailed protocols for the elimination reaction, and presents the expected outcomes. Understanding this reactivity is crucial for designing effective synthetic strategies that utilize vicinal dihalides.

Introduction: The Challenge of Grignard Reagent Formation with Vicinal Dihalides

Grignard reagents, organomagnesium halides (R-MgX), are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] They are typically prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent.[1][3] However, the successful formation of a stable Grignard reagent is highly dependent on the structure of the organic halide.

In the case of vicinal dihalides, such as 2,3-dibromoheptane, the presence of two halogen atoms on adjacent carbon atoms leads to a different reaction pathway.[4][5] Instead of forming a stable mono- or di-Grignard reagent, these compounds readily undergo an elimination reaction upon treatment with magnesium.[4][5] This is because the initial formation of a carbanion-like intermediate on one carbon atom leads to the rapid expulsion of the adjacent halide, resulting in the formation of a double bond.[4]

Key takeaway: The direct formation of a stable Grignard reagent from 2,3-dibromoheptane is not a feasible synthetic route due to the inherent reactivity of vicinal dihalides, which favors elimination.

Reaction Mechanism: Elimination of 2,3-Dibromoheptane

The reaction of 2,3-dibromoheptane with magnesium proceeds via a β-elimination mechanism. The process can be conceptualized as follows:

-

Initial Reaction with Magnesium: One of the bromine atoms in 2,3-dibromoheptane reacts with the magnesium metal surface.

-

Formation of an Unstable Intermediate: An unstable organomagnesium intermediate is formed at one of the carbon-bromine bonds.

-

Intramolecular Elimination: The proximate bromine atom is rapidly eliminated, leading to the formation of a carbon-carbon double bond (an alkene).

-

Further Reaction (in the presence of strong base/heat): If a strong base is used or sufficient heat is applied, a second dehydrohalogenation can occur from the resulting vinylic halide to form an alkyne.[6]

This elimination process is a common and synthetically useful reaction for the preparation of alkenes and alkynes from dihaloalkanes.[7][8]

Experimental Data

The dehydrohalogenation of haloalkanes can lead to a mixture of products, with the major product often predicted by Zaitsev's rule (favoring the more substituted alkene) or the Hofmann rule (favoring the less substituted alkene) depending on the base used.[9][10] In the case of 2,3-dibromoheptane reacting with magnesium, a mixture of heptene (B3026448) isomers is expected.

| Reactant | Reagent | Expected Products | Product Ratio | Reference |

| 2,3-Dibromoheptane | Magnesium (Mg) | Hept-2-ene (cis and trans), Hept-1-ene | Not specified in retrieved results | [4][5] |

| 2-Bromoheptane | Sodium Methoxide | Hept-2-ene, Hept-1-ene | Not specified in retrieved results | [11] |

Note: Specific quantitative data on the product distribution for the reaction of 2,3-dibromoheptane with magnesium was not available in the search results. The table reflects the expected products based on general principles of elimination reactions.

Experimental Protocol: Dehydrohalogenation of 2,3-Dibromoheptane

The following is a general protocol for the elimination reaction of a vicinal dihalide. This procedure is adapted from general methods for dehydrohalogenation and should be optimized for 2,3-dibromoheptane.

Materials:

-

2,3-Dibromoheptane (C7H14Br2)[12]

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an activator)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

-

Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface. Gently heat the flask under the inert atmosphere until the iodine vapor is visible.[1]

-

Solvent Addition: Allow the flask to cool to room temperature and add anhydrous diethyl ether or THF.

-

Reactant Addition: Dissolve 2,3-dibromoheptane in anhydrous diethyl ether or THF in the dropping funnel. Add the solution dropwise to the stirred suspension of magnesium.

-

Reaction: The reaction is often initiated by gentle heating. Once initiated, the reaction is typically exothermic and may require cooling to maintain a controlled reflux. Stir the reaction mixture until the magnesium is consumed.

-

Work-up: After the reaction is complete, cool the mixture in an ice bath. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product, a mixture of heptene isomers, can be purified by fractional distillation.

Visualizations

Caption: Reaction pathway for the elimination of 2,3-dibromoheptane.

Caption: Experimental workflow for the dehydrohalogenation of 2,3-dibromoheptane.

Applications in Synthesis

While 2,3-dibromoheptane is not a suitable precursor for a stable Grignard reagent, its dehydrohalogenation products are valuable intermediates in organic synthesis.

-

Heptenes: These alkenes can be used in a variety of reactions, including:

-

Addition Reactions: Halogenation, hydrohalogenation, hydration, and epoxidation to introduce new functional groups.

-

Polymerization: As monomers for the synthesis of polyolefins.

-

Metathesis Reactions: For the formation of new carbon-carbon double bonds.

-

-

Heptynes: If the elimination is carried out under conditions that favor alkyne formation (e.g., with a strong base like sodium amide), the resulting heptyne can be used in:

-

Click Chemistry: For the construction of complex molecules.

-

Alkylation Reactions: The terminal alkyne can be deprotonated to form an acetylide, which is a good nucleophile.

-

Reduction: To stereoselectively form cis- or trans-alkenes.

-

Conclusion

The reaction of 2,3-dibromoheptane with magnesium results in an elimination reaction to form primarily heptene isomers, rather than a stable Grignard reagent. This reactivity is characteristic of vicinal dihalides. Understanding this pathway is essential for chemists to avoid unintended side reactions and to leverage the synthetic potential of 2,3-dibromoheptane as a precursor to valuable unsaturated compounds. The provided protocols and workflows offer a starting point for the practical application of this transformation in a research and development setting.

References

- 1. Grignard reagent - Wikipedia [en.wikipedia.org]

- 2. leah4sci.com [leah4sci.com]

- 3. adichemistry.com [adichemistry.com]

- 4. organic chemistry - Grignard formation and vicinal dihalides - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. youtube.com [youtube.com]

- 7. Dehydrohalogenation - Wikipedia [en.wikipedia.org]

- 8. 12.6. Reaction: Elimination of H-X (Dehydrohalogenation) – Introduction to Organic Chemistry [saskoer.ca]

- 9. youtube.com [youtube.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Solved 4 CHEM253 Laboratory Dehydrohalogenation of | Chegg.com [chegg.com]

- 12. 2,3-Dibromoheptane | C7H14Br2 | CID 12835653 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reaction of 2,3-Dibromoheptane with Strong Bases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of vicinal dihalides, such as 2,3-dibromoheptane, with strong bases is a fundamental transformation in organic synthesis, primarily utilized for the preparation of alkynes and dienes. This process, typically proceeding through a concerted E2 (elimination, bimolecular) mechanism, offers a versatile route to unsaturated carbon skeletons which are pivotal intermediates in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The regioselectivity and stereoselectivity of the elimination are highly dependent on the nature of the base, the substrate's stereochemistry, and the reaction conditions. These notes provide a detailed overview of the reaction pathways, experimental protocols, and expected product distributions for the reaction of 2,3-dibromoheptane with various strong bases.

Reaction Mechanisms and Product Outcomes

The reaction of 2,3-dibromoheptane with a strong base initiates a sequence of two E2 elimination reactions. The first elimination of HBr yields a bromoalkene intermediate. A subsequent E2 elimination from this intermediate generates the final unsaturated product. The nature of the final product is dictated by the choice of the strong base.

1. With Strong, Non-Hindered Bases (e.g., Sodium Amide, NaNH₂):

Strong, non-hindered bases favor the formation of the thermodynamically more stable internal alkyne, hept-2-yne, through a double dehydrohalogenation. The reaction proceeds sequentially, with the initial formation of a vinylic bromide followed by a second elimination to form the triple bond.

2. With Strong, Sterically Hindered Bases (e.g., Potassium tert-Butoxide, KOtBu):

Sterically bulky bases preferentially abstract the more accessible proton, leading to the formation of the less substituted alkene (Hofmann product). In the case of 2,3-dibromoheptane, this can lead to the formation of various diene isomers, including conjugated and non-conjugated dienes, alongside the alkyne. The product distribution is sensitive to reaction conditions such as temperature and solvent.

Quantitative Data Presentation

The following tables summarize the expected product distribution from the reaction of 2,3-dibromoheptane with different strong bases. Please note that the provided yields are illustrative and based on general principles of elimination reactions of similar substrates, as specific quantitative data for 2,3-dibromoheptane is not extensively reported in the available literature. Actual yields may vary depending on specific experimental conditions.

Table 1: Product Distribution with Sodium Amide (NaNH₂) in Liquid Ammonia (B1221849)

| Product Name | Structure | Expected Major/Minor | Illustrative Yield (%) |

| Hept-2-yne | CH₃-C≡C-(CH₂)₃-CH₃ | Major | > 80% |

| Hepta-1,2-diene | CH₂=C=CH-(CH₂)₃-CH₃ | Minor | < 10% |

| Hepta-2,3-diene | CH₃-CH=C=CH-(CH₂)₂-CH₃ | Minor | < 10% |

Table 2: Product Distribution with Potassium tert-Butoxide (KOtBu) in tert-Butanol (B103910)

| Product Name | Structure | Expected Major/Minor | Illustrative Yield (%) |

| Hept-1-en-3-yne | CH₂=CH-C≡C-(CH₂)₂-CH₃ | Major (Hofmann) | 40 - 60% |

| Hepta-1,2-diene | CH₂=C=CH-(CH₂)₃-CH₃ | Minor | 15 - 25% |

| Hepta-2,3-diene | CH₃-CH=C=CH-(CH₂)₂-CH₃ | Minor | 15 - 25% |

| Hept-2-yne | CH₃-C≡C-(CH₂)₃-CH₃ | Minor (Zaitsev) | 5 - 15% |

Experimental Protocols

Protocol 1: Synthesis of Hept-2-yne via Double Dehydrohalogenation with Sodium Amide

Objective: To synthesize hept-2-yne from 2,3-dibromoheptane using sodium amide.

Materials:

-

2,3-dibromoheptane

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard glassware for anhydrous reactions (three-necked round-bottom flask, condenser, dropping funnel)

-

Dry ice/acetone condenser

Procedure:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a dry ice/acetone condenser.

-

Under an inert atmosphere (e.g., argon or nitrogen), condense liquid ammonia into the flask.

-

Carefully add sodium amide to the liquid ammonia with stirring to form a slurry.

-

Dissolve 2,3-dibromoheptane in anhydrous diethyl ether in a dropping funnel.

-

Add the 2,3-dibromoheptane solution dropwise to the sodium amide slurry over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir for 2-3 hours, maintaining the temperature with the dry ice/acetone bath.

-

Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Allow the ammonia to evaporate.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain hept-2-yne.

Protocol 2: Synthesis of Heptadienes and Hept-1-en-3-yne with Potassium tert-Butoxide

Objective: To synthesize a mixture of unsaturated products from 2,3-dibromoheptane using a bulky base.

Materials:

-

2,3-dibromoheptane

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous tert-butanol

-

Anhydrous diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

-

Add potassium tert-butoxide to anhydrous tert-butanol and stir until dissolved.

-

Add a solution of 2,3-dibromoheptane in a minimal amount of anhydrous tert-butanol to the base solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC analysis.

-

After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and carefully remove the solvent at reduced pressure.

-

The product mixture can be analyzed by GC-MS and separated by fractional distillation or column chromatography.

Visualizations

Caption: Reaction pathway with a strong, non-hindered base.

Application Note: A Detailed Protocol for the Dehydrobromination of 2,3-Dibromoheptane

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental protocol for the dehydrobromination of 2,3-dibromoheptane. The procedure details a double elimination reaction (E2) to synthesize alkynes, a critical functional group in organic synthesis and pharmaceutical development. The protocol covers the reaction setup, execution, product isolation, purification, and characterization, presented in a format tailored for chemical research and development environments.

Introduction

The dehydrobromination of vicinal dibromides, such as 2,3-dibromoheptane, is a fundamental method for the synthesis of alkynes.[1] This transformation proceeds through two sequential E2 elimination reactions, where a strong base removes two equivalents of hydrogen bromide (HBr) to form two new π-bonds, resulting in a triple bond.[2][3] The first elimination step is typically facile, yielding a vinylic bromide intermediate. The second elimination requires more forceful conditions, such as higher temperatures and a very strong base, to overcome a higher activation energy barrier.[1]

Commonly used bases for this reaction include potassium hydroxide (B78521) (KOH), sodium ethoxide, and sodium amide (NaNH₂).[4][5][6] The choice of base and solvent can influence the product distribution and reaction efficiency. Sodium amide is a particularly strong base often used to minimize rearrangement byproducts.[4][7] This protocol will focus on the use of potassium hydroxide in a high-boiling solvent, 1,2-ethanediol (B42446) (ethylene glycol), to achieve the necessary reaction temperature.[1]

Materials and Reagents

A comprehensive list of reactants, reagents, and their physical properties is provided in Table 1. All chemicals should be of analytical grade or higher.

Table 1: Physical Constants of Key Chemicals

| Compound Name | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Safety Notes |

| 2,3-Dibromoheptane | C₇H₁₄Br₂ | 257.99 | ~215-220 | ~1.53 | Irritant |

| Potassium Hydroxide | KOH | 56.11 | 1327 | 2.044 | Corrosive, Toxic |

| 1,2-Ethanediol | C₂H₆O₂ | 62.07 | 197.3 | 1.113 | Harmful |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 | Highly Flammable, Irritant |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | N/A | 2.66 | Hygroscopic |

| Hept-2-yne (Product) | C₇H₁₂ | 96.17 | 112-113 | 0.733 | Flammable |

| Hept-3-yne (Product) | C₇H₁₂ | 96.17 | 106-107 | 0.725 | Flammable |

Data sourced from PubChem and other chemical databases.[8]

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel (250 mL)

-

Distillation apparatus (simple or fractional)

-

Beakers, Erlenmeyer flasks, and graduated cylinders

-

Ice bath

-

Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocol

This procedure outlines the synthesis of heptynes via the dehydrobromination of 2,3-dibromoheptane. Typical reaction parameters are summarized in Table 2.

Table 2: Typical Reaction Parameters

| Parameter | Value |

| 2,3-Dibromoheptane | 10.0 g (38.8 mmol) |

| Potassium Hydroxide (KOH) | 8.7 g (155 mmol, ~4 equiv.) |

| 1,2-Ethanediol | 40 mL |

| Reflux Temperature | ~160-180 °C |

| Reflux Time | 45-60 minutes |

-

Place potassium hydroxide pellets (8.7 g) and 1,2-ethanediol (40 mL) into a 100 mL round-bottom flask containing a magnetic stir bar.

-

Gently heat the mixture while stirring to dissolve the KOH.

-

Once the KOH is dissolved, add 2,3-dibromoheptane (10.0 g) to the flask.

-

Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

-

Heat the mixture to a gentle reflux using the heating mantle. The temperature of the reaction mixture should be maintained around 160-180 °C.

-

Continue refluxing with constant stirring for 45-60 minutes.[1] The mixture may darken as the reaction progresses.

-

After the reflux period, turn off the heat and allow the flask to cool to room temperature.

-

Carefully transfer the cooled reaction mixture to a separatory funnel containing 100 mL of cold water.

-

Rinse the reaction flask with a small amount of diethyl ether (~20 mL) and add this to the separatory funnel to ensure all product is transferred.

-

Extract the aqueous layer with two additional portions of diethyl ether (2x 30 mL).

-

Combine the organic extracts and wash them with 50 mL of water, followed by 50 mL of brine to remove residual 1,2-ethanediol and salts.

-

Dry the combined organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Decant or filter the dried solution to remove the drying agent.

-

The bulk of the diethyl ether can be removed using a rotary evaporator. Caution: Do not evaporate to dryness, as the alkyne products are volatile.

-

Purify the remaining crude product via simple or fractional distillation to separate the isomeric heptynes from any remaining starting material or high-boiling impurities. Collect the fraction boiling between 105-115 °C.

-

Characterization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify the ratio of alkyne isomers (hept-2-yne and hept-3-yne).

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure of the alkyne products.

-

FT-IR Spectroscopy: To identify the characteristic C≡C stretch (approx. 2200-2260 cm⁻¹) and sp C-H stretch (approx. 3300 cm⁻¹ for any terminal alkyne impurity).

-

Qualitative Test: A simple test for unsaturation can be performed using a dilute solution of bromine in an inert solvent. The disappearance of the bromine color indicates the presence of double or triple bonds.[1]

-

Logical Workflow Diagram

The following diagram illustrates the key stages of the experimental protocol.

Caption: Experimental workflow for the synthesis of heptynes.

Safety and Waste Disposal

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

-

Strong Base: Potassium hydroxide is highly corrosive and can cause severe burns. Handle with care.

-

Flammable Solvents: Diethyl ether is extremely flammable. Perform extractions and distillations in a well-ventilated fume hood, away from ignition sources.

-

Heating: Use a heating mantle controlled by a variable transformer; avoid open flames.

-

Waste Disposal: Dispose of all organic solvents and halogenated waste in appropriately labeled containers according to institutional guidelines. Neutralize any residual base before disposal.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Ch 5: Dehydrohalogenation [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2,3-Dibromoheptane | C7H14Br2 | CID 12835653 - PubChem [pubchem.ncbi.nlm.nih.gov]

Applications of 2,3-Dibromoheptane in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific, documented applications of 2,3-dibromoheptane in the synthesis of commercial pharmaceutical intermediates are not widely reported in publicly available literature, its chemical nature as a vicinal dibromide makes it a potentially valuable starting material for the creation of key functional groups in medicinal chemistry. The primary synthetic utility of vicinal dibromides lies in their ability to undergo double dehydrobromination to form alkynes.[1][2][3][4][5][6][7][8][9] Alkynes are versatile building blocks in drug synthesis, serving as precursors for a wide array of heterocyclic compounds and enabling facile molecular assembly through reactions like the Huisgen cycloaddition ("click chemistry").[10][11][12][13][14]

These application notes provide illustrative protocols for the potential use of 2,3-dibromoheptane in the synthesis of hept-2-yne and its subsequent conversion into pyrazole (B372694) and 1,2,3-triazole cores, which are common scaffolds in pharmaceutical agents.

Application Note 1: Synthesis of Hept-2-yne via Double Dehydrobromination

The most direct application of 2,3-dibromoheptane is its conversion to hept-2-yne. This transformation is typically achieved through a double E2 elimination reaction using a strong base.[1][7][8] The choice of base and reaction conditions can influence the yield and purity of the resulting alkyne.

Experimental Protocol: Synthesis of Hept-2-yne

This protocol is a representative procedure for the double dehydrobromination of a vicinal dibromide.

Materials:

-

2,3-Dibromoheptane

-

Sodium amide (NaNH₂)

-

Liquid ammonia (B1221849) (NH₃)

-

Mineral oil

-

Ammonium (B1175870) chloride (saturated aqueous solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663)

-

Round-bottom flask

-

Dry ice/acetone condenser

-

Stirring apparatus

Procedure:

-

Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice/acetone condenser.

-

Add liquid ammonia to the flask and then slowly add sodium amide in portions with stirring.

-

A solution of 2,3-dibromoheptane in a minimal amount of diethyl ether is added dropwise to the sodium amide suspension in liquid ammonia over a period of 30 minutes.

-

The reaction mixture is stirred for an additional 2 hours, allowing the ammonia to reflux.

-

After the reaction is complete, the excess sodium amide is cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The ammonia is allowed to evaporate.

-

The remaining residue is partitioned between diethyl ether and water.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation to yield crude hept-2-yne.

-

The product can be further purified by fractional distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2,3-Dibromoalkane (general) | [2][5] |

| Reagent | Sodium Amide (NaNH₂) | [2][5] |

| Solvent | Liquid Ammonia | [2] |

| Typical Yield | Variable, generally moderate to high | [2][8] |

Logical Workflow for Hept-2-yne Synthesis

Caption: Synthesis of Hept-2-yne from 2,3-Dibromoheptane.

Application Note 2: Potential Synthesis of a Pyrazole-Containing Intermediate